1,3,5-Cyclohexanetriol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

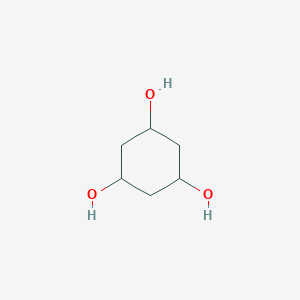

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSKERRNURGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942577 | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-15-8 | |

| Record name | 1,3,5-Cyclohexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Cyclohexanetriol: Properties, Synthesis, and Applications in Research and Drug Development

This technical guide provides a comprehensive overview of 1,3,5-cyclohexanetriol, a versatile polyhydroxylated cycloalkane. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, stereoisomerism, synthesis methodologies, and its burgeoning applications as a chiral scaffold and functional building block in medicinal chemistry and materials science.

Introduction: The Structural Significance of this compound

This compound, a cyclohexane ring substituted with three hydroxyl groups, is a molecule of significant interest due to its unique stereochemistry and versatile chemical functionality. The spatial arrangement of its hydroxyl groups, which can exist in various cis and trans configurations, dictates its physical properties and reactivity, making it a valuable synthon in asymmetric synthesis.[1] Its non-toxic nature and solubility in polar solvents further enhance its utility in a range of scientific applications, from being a precursor in the synthesis of functional materials to an excipient in pharmaceutical formulations.[1][2]

Physicochemical Properties and Stereoisomerism

The properties of this compound are intrinsically linked to its stereoisomeric form. The most common isomers are the cis,cis- and cis,trans-configurations. It is crucial to distinguish between the different forms, as they are associated with distinct CAS (Chemical Abstracts Service) numbers.

| Identifier | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [3][4] |

| Molecular Weight | 132.16 g/mol | [3][4] |

| IUPAC Name | cyclohexane-1,3,5-triol | [5] |

Stereoisomer-Specific Information:

| Property | cis,cis-1,3,5-Cyclohexanetriol | Mixture of cis and trans Isomers |

| CAS Number | 50409-12-6 | 2041-15-8, 13314-30-2 |

| Appearance | White crystalline solid | White to off-white powder/crystal |

| Melting Point | 184 °C | ~245 °C |

| Boiling Point | 302.1 °C (predicted) | 302.1 °C (predicted) |

| Solubility | Soluble in water (especially hot), ethanol, and methanol. | Soluble in water, ethanol, and methanol. |

Note: The dihydrate of cis,cis-1,3,5-cyclohexanetriol has a CAS number of 60662-54-6 and a melting point of 108-111 °C.

Spectral Data for Structural Elucidation

Spectroscopic data is fundamental for the identification and characterization of this compound. Below is a summary of typical spectral features.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of the cis- and trans- mixture shows characteristic signals for the methine protons attached to the hydroxyl groups and the methylene protons of the cyclohexane ring. Key chemical shifts are observed around 4.62 ppm (hydroxyl protons), 3.34 ppm (methine protons), and between 0.96 and 1.96 ppm (methylene protons).[3]

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Signals for the carbon atoms bonded to the hydroxyl groups are typically found downfield, while the methylene carbons appear upfield.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound (molecular weight 132.16) shows a molecular ion peak (M+) at m/z 132. Common fragmentation patterns involve the loss of water molecules and portions of the cyclohexane ring.[5]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations of the cyclohexane ring are observed around 2850-3000 cm⁻¹, and C-O stretching appears in the 1000-1200 cm⁻¹ region.

Synthesis of this compound: A Detailed Protocol

The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).[1][6] This process reduces the aromatic ring to a cyclohexane ring while retaining the hydroxyl functionalities.

Reaction Principle

The hydrogenation of phloroglucinol is a reduction reaction where hydrogen gas is added across the double bonds of the aromatic ring in the presence of a metal catalyst. Ruthenium on carbon (Ru/C) is a highly effective catalyst for this transformation, offering good yields and selectivity.[1] The stereochemical outcome of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions, allowing for the targeted synthesis of specific isomers.

Experimental Workflow: Hydrogenation of Phloroglucinol

The following diagram outlines the key steps in the synthesis of this compound from phloroglucinol.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

Phloroglucinol

-

10% Ruthenium on carbon (Ru/C)

-

Isopropyl alcohol

-

Hydrogen gas

-

High-pressure reactor (autoclave)

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization vessel

Procedure:

-

Reactor Charging: In a high-pressure reactor, charge phloroglucinol, 10% Ru/C catalyst, and isopropyl alcohol. The typical substrate-to-catalyst ratio is around 10:1 by weight.

-

Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove any residual air.

-

Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 7600.51 Torr) and begin heating to the reaction temperature (e.g., 120°C) with stirring.

-

Reaction: Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 24 hours). Monitor the hydrogen uptake to gauge the reaction progress.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid Ru/C catalyst.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the isopropyl alcohol.

-

Crystallization: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound. A typical yield for this process is around 77%.[6]

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable molecule in the pharmaceutical industry and academic research.

Chiral Scaffold in Asymmetric Synthesis

The stereoisomers of this compound serve as excellent chiral building blocks for the synthesis of enantiomerically pure compounds.[1] Many active pharmaceutical ingredients (APIs) are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The well-defined stereochemistry of this compound can be exploited to introduce chirality into a target molecule, guiding the synthesis towards the desired enantiomer.

Precursor for Functional Materials and Drug Delivery Systems

The three hydroxyl groups of this compound provide reactive sites for further chemical modification. This allows for its use as a precursor in the synthesis of various functional materials. For instance, it can be reacted with diacids to form biodegradable polyesters, which have potential applications in drug delivery systems and tissue engineering.[1]

Enhancing Drug Solubility and Bioavailability

This compound has been investigated for its ability to form complexes with active pharmaceutical ingredients, which can enhance their solubility and bioavailability.[1] This is particularly beneficial for poorly water-soluble drugs, as improved solubility can lead to better absorption and therapeutic efficacy.

Building Block in Supramolecular Chemistry

The hydroxyl groups of this compound can participate in hydrogen bonding, making it a useful building block in supramolecular chemistry. It can be used to construct metal-organic frameworks (MOFs) and liquid crystals.[1] MOFs are porous materials with potential applications in gas storage, separation, and catalysis, while liquid crystals are used in displays and sensors.

The following diagram illustrates the potential application of this compound as a chiral scaffold in drug development.

Caption: Use of this compound as a chiral scaffold.

Safety and Handling

While this compound is generally considered to have low toxicity, appropriate safety precautions should always be taken when handling this chemical in a laboratory setting.

-

Hazard Identification: It may cause irritation to the eyes, respiratory system, and skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If ingested, seek medical attention.

Always consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

This compound is a multifaceted molecule with a growing number of applications in scientific research and development. Its unique stereochemical properties make it a valuable tool in asymmetric synthesis, while its chemical functionality allows for its incorporation into a variety of functional materials and drug delivery systems. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, the importance of this compound as a versatile building block is expected to increase. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of this remarkable compound.

References

- 1. Buy this compound | 13314-30-2 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. This compound(2041-15-8) 1H NMR [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1,3,5-Cyclohexanetriol from Phloroglucinol

Abstract: This guide provides a comprehensive technical overview of the synthesis of 1,3,5-cyclohexanetriol, a versatile polyol, from its aromatic precursor, phloroglucinol. The primary focus is on the catalytic hydrogenation of phloroglucinol, detailing the underlying reaction mechanisms, catalyst selection, and stereochemical considerations. A step-by-step experimental protocol using a Ruthenium on carbon (Ru/C) catalyst is presented, alongside methods for product characterization and crucial safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical transformation.

Introduction: The Significance of this compound

This compound, a saturated cyclic polyol with the molecular formula C₆H₁₂O₃, is a molecule of significant interest in synthetic chemistry and materials science.[1][2] Its cyclohexane backbone, decorated with three hydroxyl groups, allows for the existence of multiple stereoisomers, arising from the axial or equatorial orientation of the hydroxyl groups.[1] Among these, the cis,cis-1,3,5-cyclohexanetriol (all-cis) isomer is particularly noteworthy for its thermodynamic stability and its ability to act as a versatile chiral scaffold.[1]

The unique trifunctional nature of this compound makes it a valuable building block in diverse fields:

-

Pharmaceuticals: It serves as a precursor for enantiopure compounds and can act as an excipient or stabilizer in drug formulations.[1]

-

Supramolecular Chemistry: The defined spatial arrangement of its hydroxyl groups makes it an excellent ligand for constructing complex metal-organic frameworks (MOFs) and other ordered assemblies.

-

Materials Science: It is used in the synthesis of specialized polymers, such as biodegradable polyesters for drug delivery and tissue engineering.

The most direct and industrially relevant synthetic route to this compound is the catalytic hydrogenation of the readily available aromatic compound, phloroglucinol (benzene-1,3,5-triol).[3] This guide will explore this transformation in detail.

Reaction Mechanism and Scientific Rationale

The conversion of phloroglucinol to this compound is a reduction reaction, specifically a heterogeneous catalytic hydrogenation. This process involves the saturation of the aromatic π-system of phloroglucinol with hydrogen, while preserving the hydroxyl functionalities.

The generally accepted mechanism for the hydrogenation of aromatic compounds on a heterogeneous metal catalyst surface involves the following key steps:

-

Adsorption: Both hydrogen gas (H₂) and the phloroglucinol substrate are adsorbed onto the active sites of the metal catalyst surface. Hydrogen adsorbs dissociatively, breaking the H-H bond to form adsorbed hydrogen atoms (M-H).

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic ring.

-

Desorption: Once the ring is fully saturated, the final product, this compound, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

The Choice of Catalyst: A Critical Decision

The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and efficiency. Several catalysts are effective for this transformation, each with distinct advantages.

-

Ruthenium on Carbon (Ru/C): Ruthenium-based catalysts are often the preferred choice due to their exceptional activity and selectivity for reducing aromatic polyols, often under milder conditions than other catalysts.[4][5][6] They are highly efficient at saturating the benzene ring while leaving the hydroxyl groups intact.[7]

-

Raney® Nickel (Raney Ni): This is a versatile and cost-effective catalyst widely used for various hydrogenation reactions.[8][9] It is a fine, porous nickel powder with a large surface area, which contributes to its high catalytic activity.[10] However, Raney Ni can be less selective than ruthenium and may require more forcing conditions (higher temperatures and pressures).[8][10] It is also highly pyrophoric when dry and must be handled with extreme care as a slurry.[11]

-

Other Noble Metal Catalysts: Platinum (Pt) and Rhodium (Rh) supported on carriers like alumina can also be used, but their higher cost often makes Ru/C or Raney Ni more practical choices for larger-scale syntheses.

The Influence of Reaction Conditions

Optimizing reaction parameters is crucial for a successful synthesis.

-

Hydrogen Pressure: The reaction rate is typically dependent on the hydrogen pressure. Higher pressures increase the concentration of hydrogen on the catalyst surface, which generally accelerates the reaction. Pressures can range from atmospheric to over 1000 psi, depending on the catalyst and desired reaction time.

-

Temperature: Temperature influences the reaction kinetics. An optimal temperature must be found to ensure a reasonable reaction rate without causing thermal degradation of the starting material or product, or promoting side reactions like hydrodeoxygenation (removal of hydroxyl groups).[7]

-

Solvent: The solvent must dissolve the phloroglucinol and be stable under the hydrogenation conditions. Polar solvents like water, ethanol, or isopropanol are commonly used.

-

Stereoselectivity: The hydrogenation of phloroglucinol can yield a mixture of cis and trans isomers. The final isomeric ratio is influenced by the catalyst, solvent, and reaction conditions. The all-cis isomer is often the thermodynamically favored product.[1] The choice of catalyst can play a significant role in directing the stereochemical outcome of the reaction.[12]

Experimental Protocol: Synthesis via Ru/C Catalysis

This section provides a detailed, step-by-step methodology for the hydrogenation of phloroglucinol using a 5% Ruthenium on carbon catalyst. This protocol is based on established procedures and emphasizes safety and reproducibility.

Materials and Equipment

| Reagents & Materials | Equipment |

| Phloroglucinol (anhydrous) | High-pressure autoclave/hydrogenator (e.g., Parr reactor) |

| 5% Ruthenium on Carbon (Ru/C) | Glass liner for the reactor |

| Isopropyl Alcohol (IPA), reagent grade | Mechanical stirrer with gas entrainment impeller |

| Hydrogen gas (high purity) | Temperature controller and heating mantle |

| Nitrogen gas (high purity) | Pressure gauges |

| Celite® 545 (or other filter aid) | Buchner funnel and filtration flask |

| Rotary evaporator |

Step-by-Step Procedure

A. Reactor Preparation and Charging

-

Inspect Equipment: Before starting, thoroughly inspect the high-pressure reactor, including all valves, fittings, and the stirrer, to ensure they are in perfect working condition and rated for the intended pressure and temperature.[13]

-

Charge Reactor: Place the glass liner into the reactor. To the liner, add phloroglucinol, isopropyl alcohol (as solvent), and the 5% Ru/C catalyst. Note: The catalyst should be handled as a wet paste if supplied as such to avoid creating dust.

-

Seal Reactor: Securely seal the reactor head according to the manufacturer's instructions. Ensure all bolts are tightened evenly in a star pattern to create a proper seal.

B. Inerting and Hydrogenation

-

Purge with Nitrogen: Connect the reactor to a nitrogen source. Pressurize the reactor with nitrogen to approximately 100 psi, then carefully vent the gas. Repeat this pressurize-vent cycle at least three times to remove all oxygen from the vessel.[13] This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.[13]

-

Pressurize with Hydrogen: After the final nitrogen vent, evacuate the reactor briefly if possible, then introduce hydrogen gas to the desired reaction pressure (e.g., 500-1000 psi).

-

Initiate Reaction: Begin stirring at a rate sufficient to ensure good mixing and suspension of the catalyst (e.g., >500 RPM). Heat the reactor to the target temperature (e.g., 80-120 °C).[14]

-

Monitor Reaction: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.

C. Work-up and Product Isolation

-

Cool and Depressurize: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.

-

Vent and Purge: Carefully vent the excess hydrogen through a dedicated line to a well-ventilated area or fume hood.[15] Purge the reactor vessel with nitrogen at least three times to remove any residual hydrogen.

-

Catalyst Filtration: Open the reactor and carefully remove the reaction mixture. Filter the mixture through a pad of Celite® in a Buchner funnel to remove the solid Ru/C catalyst. Wash the Celite pad with a small amount of fresh isopropyl alcohol to recover any remaining product. Caution: The filtered catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it safely under water.[13]

-

Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the isopropyl alcohol using a rotary evaporator. The resulting solid is the crude this compound.

-

Purification (Optional): The crude product, which may be a mixture of isomers, can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to isolate the desired stereoisomer.

Visualization of the Synthesis

Reaction Scheme

Caption: Catalytic hydrogenation of phloroglucinol.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Characterization of the Final Product

Confirming the identity and purity of the synthesized this compound is essential. The following analytical techniques are standard.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of signals in the aromatic region (~6-8 ppm). Appearance of complex multiplets in the aliphatic region (~1-4 ppm) corresponding to the cyclohexane ring protons and hydroxyl protons. |

| ¹³C NMR | Disappearance of signals in the aromatic carbon region (~100-160 ppm). Appearance of signals in the aliphatic region (~30-75 ppm) corresponding to the saturated carbons of the cyclohexane ring.[16] |

| IR Spectroscopy | Disappearance of aromatic C=C stretching peaks (~1500-1600 cm⁻¹). Appearance of a strong, broad O-H stretching band (~3200-3600 cm⁻¹) and C-H stretching bands for sp³ carbons (~2850-2960 cm⁻¹).[17] |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of 132.16 g/mol should be observable, along with characteristic fragmentation patterns.[1][17] |

| Melting Point | A sharp melting point consistent with literature values (approx. 245 °C for the mixture of isomers) indicates high purity.[1] |

Best Practices and Safety Considerations

High-pressure hydrogenation is an inherently hazardous procedure that demands strict adherence to safety protocols.

-

Chemical Hazards:

-

Phloroglucinol: Causes skin, eye, and respiratory irritation.[18][19] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).[18][19]

-

Hydrogen Gas: Extremely flammable and can form explosive mixtures with air.[20] All operations must be conducted in an area free of ignition sources, and equipment must be properly grounded to prevent static discharge.[13][15][21]

-

Catalysts (Raney Ni, Ru/C): Finely divided metal catalysts are often pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially after use.[11] They must be handled under a solvent or inert atmosphere at all times.[13] Spent catalyst should be carefully quenched by slowly adding it to a large volume of water.

-

-

Operational Hazards:

-

High Pressure: All high-pressure equipment must be regularly inspected and certified. Never exceed the maximum pressure rating of the vessel.[13][22] Use a blast shield.[20][22]

-

Exothermic Reactions: Hydrogenation reactions are exothermic. Proper temperature control and monitoring are essential to prevent a runaway reaction.

-

Training: Only personnel thoroughly trained in high-pressure operations should perform this synthesis.[13][15]

-

-

Required PPE:

-

Safety glasses or a face shield.

-

Flame-retardant lab coat.

-

Appropriate chemical-resistant gloves.

-

Anti-static footwear is recommended.[15]

-

Conclusion

The synthesis of this compound from phloroglucinol via catalytic hydrogenation is a robust and efficient method for producing this valuable chemical intermediate. The choice of catalyst, particularly Ruthenium on carbon, allows for high yields under manageable conditions. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and an unwavering commitment to safety are the cornerstones of a successful synthesis. The resulting polyol serves as a critical starting point for innovation in pharmaceuticals, supramolecular chemistry, and advanced materials.

References

- 1. Buy this compound | 13314-30-2 [smolecule.com]

- 2. This compound | 2041-15-8 [chemicalbook.com]

- 3. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ruthenium Catalysts Supported on Hydrothermally Treated Carbon from Rice Husk: The Effect of Reduction Temperature on t… [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. RANEY NICKEL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. The Stereoselectivity of Catalysts in Hydrogenation. I. The Catalytic Hydrogenation of 2-Cyclopentylidenecyclopentanol and 2-Benzylidene-1-tetralol | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN113499771B - Ruthenium-carbon catalyst and preparation method and application thereof - Google Patents [patents.google.com]

- 15. njhjchem.com [njhjchem.com]

- 16. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 17. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Phloroglucinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. chem.wisc.edu [chem.wisc.edu]

- 21. weihaicm.com [weihaicm.com]

- 22. safety.pitt.edu [safety.pitt.edu]

An In-depth Technical Guide to the Stereoisomers of 1,3,5-Cyclohexanetriol: Nomenclature, Structure, and Conformational Analysis

Abstract

1,3,5-Cyclohexanetriol, a polyhydroxylated cycloalkane, serves as a fundamental scaffold in carbohydrate chemistry, supramolecular assembly, and as a chiral building block for complex molecular synthesis.[1][2] Its stereochemical landscape, governed by the spatial arrangement of three hydroxyl groups on a flexible cyclohexane ring, presents a classic yet compelling case study in conformational analysis. This guide provides a detailed exploration of the stereoisomers of this compound, dissecting their nomenclature, three-dimensional structure, conformational preferences, and the underlying energetic principles that dictate their stability. We will delve into the unusual stability of the all-cis isomer's tri-axial conformation, a phenomenon that defies conventional steric predictions, and elucidate the chiral nature of the cis,trans isomer. This document is intended for researchers and professionals in chemical synthesis and drug development who require a deep, mechanistic understanding of this versatile cyclitol.

Foundational Principles: Stereochemistry in the Cyclohexane Framework

The stereochemical identity of substituted cyclohexanes is intrinsically linked to their three-dimensional chair conformations. Unlike planar representations, the puckered chair structure minimizes both angle and torsional strain, resulting in two distinct substituent positions:

-

Axial (a): Substituents are oriented parallel to the principal C3 axis of the ring, pointing alternately up and down.

-

Equatorial (e): Substituents are oriented around the "equator" of the ring, pointing away from its center.

A rapid conformational interconversion, known as a "ring flip," exists between two chair forms. This process converts all axial substituents to equatorial ones and vice versa. The energetic favorability of a given conformation is largely determined by steric strain, particularly 1,3-diaxial interactions , where axial substituents on carbons 1 and 3 clash sterically.[3] Consequently, cyclohexane conformers that place bulky substituents in the equatorial position are generally more stable.

The Stereoisomers of this compound

The symmetric substitution pattern of this compound gives rise to two distinct diastereomers, defined by the relative orientation of the three hydroxyl groups.

The cis,cis-1,3,5-Cyclohexanetriol: An Achiral Meso Compound

This isomer is characterized by all three hydroxyl groups residing on the same face of the cyclohexane ring.

-

Nomenclature: It is commonly referred to as all-cis-1,3,5-cyclohexanetriol, cis,cis-1,3,5-cyclohexanetriol, or, using stereochemical descriptors, (1α,3α,5α)-1,3,5-cyclohexanetriol, where 'α' denotes a substituent below the ring's plane.[4] Due to the presence of an internal plane of symmetry, this molecule is achiral and is classified as a meso compound, despite having stereogenic centers.

-

Conformational Analysis and Stability: The all-cis isomer can exist in two primary chair conformations: a tri-equatorial (e,e,e) form and a tri-axial (a,a,a) form. Conventional analysis would predict the tri-equatorial conformer to be overwhelmingly dominant to avoid the severe steric hindrance of three 1,3-diaxial interactions. However, extensive experimental and computational studies have revealed the opposite to be true.[1]

The tri-axial conformation is the more thermodynamically stable form.[1] This counterintuitive preference is attributed to a network of stabilizing intramolecular hydrogen bonds that form between the three proximate axial hydroxyl groups. This cooperative hydrogen-bonding network effectively overcomes the destabilizing 1,3-diaxial steric strain, making the tri-axial arrangement the preferred state in both solid and solution phases.[1]

The cis,trans-1,3,5-Cyclohexanetriol: A Chiral Pair of Enantiomers

This diastereomer has two hydroxyl groups on one face of the ring (cis) and the third on the opposite face (trans).

-

Nomenclature: This isomer is designated as cis,trans-1,3,5-cyclohexanetriol. The absence of an internal plane of symmetry renders this molecule chiral. It therefore exists as a pair of non-superimposable mirror images, known as enantiomers.

-

Conformational Analysis and Stability: A ring flip interconverts the two chair conformations of this isomer. One conformation possesses two hydroxyl groups in equatorial positions and one in an axial position (e,e,a). The flipped conformer has two axial hydroxyls and one equatorial (a,a,e).

In this case, conventional steric arguments hold true. The (e,e,a) conformer is significantly more stable because it minimizes 1,3-diaxial interactions. The (a,a,e) conformer suffers from steric clashes between the two axial hydroxyl groups and the axial hydrogens on the same face of the ring, making it energetically unfavorable. Unlike the all-cis isomer, a stabilizing hydrogen-bond network is not possible in this arrangement.

Comparative Summary of Stereoisomers

The distinct structural and energetic properties of the this compound diastereomers are summarized below.

| Feature | cis,cis-1,3,5-Cyclohexanetriol | cis,trans-1,3,5-Cyclohexanetriol |

| Common Name | all-cis-isomer; Phloroglucitol | cis,trans-isomer |

| Chirality | Achiral (Meso compound) | Chiral |

| Number of Stereoisomers | 1 | 2 (One pair of enantiomers) |

| Most Stable Conformation | Tri-axial (a,a,a) | Di-equatorial, Mono-axial (e,e,a) |

| Primary Stabilizing Factor | Intramolecular Hydrogen Bonding | Minimization of 1,3-Diaxial Strain |

Synthesis and Isolation Protocol

The primary industrial and laboratory synthesis of this compound involves the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). This reaction typically yields a mixture of the cis and trans stereoisomers.

Example Experimental Protocol: Hydrogenation of Phloroglucinol

-

Objective: To synthesize a mixture of this compound stereoisomers.

-

Materials:

-

Phloroglucinol

-

Ethanol (or other suitable solvent like isopropanol)[5]

-

Raney-Nickel or Rhodium on Alumina (Rh/Al2O3) catalyst

-

High-pressure hydrogenation apparatus (autoclave)

-

Hydrogen gas (H₂)

-

-

Methodology:

-

Reactor Charging: In a high-pressure autoclave, charge a solution of phloroglucinol in ethanol.

-

Catalyst Addition: Add the Raney-Nickel or Rh/Al₂O₃ catalyst to the solution under an inert atmosphere. The catalyst loading is typically 5-10% by weight relative to the substrate.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to approximately 100 atmospheres.[6]

-

Reaction: Heat the mixture to 100-120°C with vigorous stirring.[6][5] Maintain the reaction for 12-24 hours, monitoring hydrogen uptake.

-

Workup: After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure, yielding a viscous mixture of the cis and trans isomers of this compound.[6]

-

Purification: Separation of the individual stereoisomers requires advanced techniques such as fractional crystallization or column chromatography on silica gel.[6]

-

Applications in Research and Drug Development

The well-defined stereochemistry of this compound isomers makes them valuable tools in several scientific domains:

-

Chiral Scaffolding: The chiral trans-isomer serves as a versatile starting material for the synthesis of enantiopure compounds, which is critical in pharmaceutical development where often only one enantiomer of a drug is biologically active.[1]

-

Supramolecular Chemistry: The defined orientation of the hydroxyl groups, particularly in the rigid cis-isomer, allows for its use as a building block in designing complex, self-assembling molecular architectures through hydrogen bonding.

-

Functional Materials: The three hydroxyl groups act as reactive handles for chemical modification, enabling the synthesis of specialized polymers, such as biodegradable polyesters for drug delivery or flame-retardant materials.[1]

-

Model Systems: The isomers are frequently used as model compounds for conformational studies and to probe biological systems, such as in the development of sensors for inositol phosphates, which are crucial second messengers in cellular signaling.[]

Conclusion

The stereochemical analysis of this compound reveals a fascinating interplay of steric and electronic effects. The two diastereomers—an achiral cis (meso) form and a chiral trans (enantiomeric) form—exhibit starkly different conformational preferences. The anomalous stability of the tri-axial conformation of the cis-isomer, driven by intramolecular hydrogen bonding, stands as a critical exception to the general rules of cyclohexane analysis. A thorough understanding of the nomenclature, structure, and stability of these isomers is paramount for their effective application as chiral synthons, supramolecular components, and functional material precursors in advanced chemical and pharmaceutical research.

References

- 1. Buy this compound | 13314-30-2 [smolecule.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 4. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of cis-1,3,5-Cyclohexanetriol

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of cis-1,3,5-cyclohexanetriol. Tailored for researchers and professionals in drug development and chemical synthesis, this document synthesizes spectral data with field-proven insights into experimental design and data interpretation. We will explore the causality behind analytical choices, present validated protocols, and provide a comprehensive interpretation of the spectral features that define this highly symmetric molecule.

Introduction: The Structural Significance of cis-1,3,5-Cyclohexanetriol

cis-1,3,5-Cyclohexanetriol, also known as cis,cis-1,3,5-trihydroxycyclohexane or phloroglucitol, is a polyhydroxylated cycloalkane of significant interest in stereochemistry and as a building block in organic synthesis.[1] Its unique all-cis configuration forces the cyclohexane ring into a chair conformation where all three hydroxyl groups occupy axial positions, a conformation stabilized by intramolecular hydrogen bonding. This distinct spatial arrangement gives rise to a highly symmetrical structure, which is directly reflected in its spectroscopic signatures.

Accurate structural elucidation is paramount for its use in complex molecular architectures. This guide provides the foundational spectroscopic data and interpretation required to unambiguously identify and characterize this compound.

Molecular Structure and Conformation

The structure of cis-1,3,5-cyclohexanetriol is fundamental to understanding its spectra. In its preferred chair conformation, the molecule possesses a C₃ᵥ point group, leading to chemical equivalence among specific protons and carbons.

Caption: Chair conformation of cis-1,3,5-cyclohexanetriol with axial hydroxyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state structure of cyclohexanetriols.[2] The symmetry of the cis-1,3,5 isomer simplifies its spectra significantly compared to less symmetric isomers.

¹H NMR Spectroscopy

Due to the molecule's symmetry, the proton NMR spectrum is deceptively simple. The three methine protons (H1, H3, H5) are chemically equivalent, as are the six methylene protons (three axial at C2, C4, C6 and three equatorial at C2, C4, C6).

Table 1: ¹H NMR Data for cis-1,3,5-Cyclohexanetriol

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~4.1 ppm | Multiplet | 3H | H-1, H-3, H-5 (axial methine protons) |

| ~1.8 ppm | Multiplet | 6H | H-2, H-4, H-6 (axial and equatorial methylene protons) |

Note: Precise chemical shifts can vary based on the solvent and concentration. Data is synthesized from typical values for similar structures.[3]

Expert Interpretation:

-

Methine Protons (H-C-O): The downfield signal around 4.1 ppm is characteristic of protons attached to a carbon bearing an electronegative oxygen atom. These three protons are equivalent due to the C₃ axis of symmetry. Their multiplicity arises from coupling to the four adjacent methylene protons.

-

Methylene Protons (-CH₂-): The upfield signal represents the six methylene protons. Although there are two distinct environments (axial and equatorial), they often appear as a single complex multiplet due to similar chemical shifts and complex spin-spin coupling. High-field NMR may resolve these further.

Experimental Protocol: ¹H NMR Acquisition

Rationale: Deuterated methanol (CD₃OD) is an excellent solvent choice as it readily dissolves the polar triol and its residual proton signal does not interfere with the analyte signals. The hydroxyl protons will exchange with deuterium, so they will not be observed in the spectrum.

-

Sample Preparation: Dissolve 5-10 mg of cis,cis-1,3,5-cyclohexanetriol dihydrate in 0.7 mL of methanol-d₄ (CD₃OD).[4][5]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16 (adjust for concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~4 seconds.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual solvent peak (CD₃OD) to 3.31 ppm.

¹³C NMR Spectroscopy

The high symmetry of the molecule is most evident in its ¹³C NMR spectrum, which displays only two distinct signals.

Table 2: ¹³C NMR Data for cis-1,3,5-Cyclohexanetriol

| Chemical Shift (δ) | DEPT-135 | Assignment |

| ~68 ppm | Positive (CH) | C1, C3, C5 (Methine carbons) |

| ~40 ppm | Negative (CH₂) | C2, C4, C6 (Methylene carbons) |

Note: Data derived from typical values for cycloalkanols and available database information.[6]

Expert Interpretation:

-

C1, C3, C5 (Methine Carbons): The signal around 68 ppm corresponds to the three equivalent carbons directly bonded to the hydroxyl groups. Their chemical shift is significantly downfield due to the deshielding effect of oxygen.

-

C2, C4, C6 (Methylene Carbons): The signal near 40 ppm is attributed to the three equivalent methylene carbons. This chemical shift is typical for saturated hydrocarbon ring systems.

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for definitive assignment. It would show a positive signal for the CH carbons and a negative signal for the CH₂ carbons, confirming the assignments in Table 2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For cis-1,3,5-cyclohexanetriol, the spectrum is dominated by the hydroxyl and alkane C-H stretches.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (intermolecular H-bonding) |

| 2950 - 2850 | Strong | C-H stretch (sp³ alkane) |

| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |

Source: Data consistent with information from PubChem and commercial suppliers.[4][6]

Expert Interpretation:

-

O-H Stretch: The most prominent feature is the very broad and strong absorption in the 3600-3200 cm⁻¹ region. This is the classic signature of hydrogen-bonded hydroxyl groups. The breadth of the peak indicates extensive intermolecular hydrogen bonding in the solid state (if using a KBr pellet).

-

C-H Stretch: Sharp, strong peaks just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the cyclohexane ring.

-

C-O Stretch: A strong band in the fingerprint region around 1050 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol groups.

Experimental Protocol: FTIR-ATR

Rationale: Attenuated Total Reflectance (ATR) is a rapid and reliable method for obtaining IR spectra of solid samples with minimal preparation.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid cis,cis-1,3,5-cyclohexanetriol dihydrate directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Processing: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) is a common method for this type of analysis.

Molecular Ion (M⁺): The molecular weight of C₆H₁₂O₃ is 132.16 g/mol .[] The molecular ion peak (m/z = 132) may be weak or absent in EI-MS due to the facile loss of water from the alcohol functional groups.

Table 4: Major Fragments in EI-Mass Spectrum

| m/z | Proposed Fragment | Interpretation |

| 114 | [M - H₂O]⁺ | Loss of one water molecule |

| 96 | [M - 2H₂O]⁺ | Loss of two water molecules |

| 73 | [C₃H₅O₂]⁺ | Ring fragmentation product |

| 70 | [C₄H₆O]⁺ | Ring fragmentation product |

Source: Fragmentation data synthesized from MassBank and PubChem entries.[6]

Expert Interpretation: The fragmentation of cyclic alcohols under EI conditions is typically driven by dehydration. The observation of sequential losses of water (m/z 114, 96) is highly characteristic. The smaller fragments at m/z 73 and 70 arise from the subsequent cleavage of the cyclohexane ring. The base peak is often one of these smaller, more stable fragments.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the complete spectroscopic characterization of a sample suspected to be cis-1,3,5-cyclohexanetriol.

Caption: A validated workflow for the structural elucidation of cis-1,3,5-cyclohexanetriol.

Conclusion

The spectroscopic characterization of cis-1,3,5-cyclohexanetriol is a clear example of how molecular symmetry dictates spectral simplicity. The ¹H and ¹³C NMR spectra, with their minimal number of signals, provide unambiguous evidence for the molecule's high degree of symmetry. IR spectroscopy confirms the presence of the defining hydroxyl functional groups, while mass spectrometry validates the molecular weight and reveals a characteristic dehydration-driven fragmentation pattern. Together, these techniques provide a robust and self-validating system for the positive identification and quality control of this important chemical entity.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Buy 1,3,5-Cyclohexanetriol | 13314-30-2 [smolecule.com]

- 3. This compound(2041-15-8) 1H NMR spectrum [chemicalbook.com]

- 4. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of 1,3,5-Cyclohexanetriol

Foreword: The Strategic Importance of 1,3,5-Cyclohexanetriol

This compound, a polyhydroxylated cycloalkane, represents a versatile building block of significant interest in pharmaceutical development and materials science. Its cyclohexane core, adorned with three hydroxyl groups in a specific spatial arrangement, provides a unique scaffold for creating complex molecules.[1][2] The stereoisomers of this compound, particularly the cis and trans forms, offer distinct three-dimensional structures that are invaluable as chiral scaffolds in the synthesis of enantiomerically pure compounds, a critical consideration in modern drug design where a single enantiomer often accounts for the desired therapeutic activity.[1] Furthermore, its hydroxyl functionalities serve as reactive handles for producing functional materials such as biodegradable polyesters and flame retardants.[1]

This guide provides an in-depth exploration of the prevailing synthetic methodologies and robust purification protocols for this compound, grounded in established chemical principles and field-proven techniques. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of how to produce and handle this valuable compound.

I. Synthetic Strategies: From Aromatic Precursors to Saturated Scaffolds

The most common and industrially scalable route to this compound is the catalytic hydrogenation of its aromatic analogue, phloroglucinol (Benzene-1,3,5-triol).[1][3] This transformation is favored due to the ready availability of the starting material and the efficiency of the reaction.

The Causality Behind Catalytic Hydrogenation

The core challenge in this synthesis is the complete saturation of the aromatic ring without causing hydrogenolysis (cleavage) of the C-O bonds of the hydroxyl groups. This requires a catalyst with high activity for arene hydrogenation but moderate reactivity towards the alcohol functionalities.

Catalyst Selection: Ruthenium-based catalysts, particularly Ruthenium on a carbon support (Ru/C), have emerged as the system of choice.[1] Ruthenium demonstrates exceptional efficacy and selectivity in reducing aromatic polyols under relatively mild conditions.[1] The carbon support provides a high surface area for catalyst dispersion, maximizing its activity and allowing for easy recovery and recycling, which aligns with the principles of green chemistry.[1] While other noble metal catalysts like rhodium can also be used, Ruthenium often provides a superior balance of activity, selectivity, and cost-effectiveness for this specific transformation.[4][5]

Reaction Mechanism: The process involves the sequential addition of hydrogen atoms across the double bonds of the phloroglucinol ring. The reaction proceeds through partially saturated intermediates before achieving the fully reduced cyclohexanetriol product.[1] Controlling reaction parameters is critical to maximize the yield of the desired product and minimize side reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | [1][3] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | ~245 °C | [1][2][6] |

| Boiling Point | 302.1 °C (Predicted) | [2][6] |

| Solubility | Soluble in water, ethanol, methanol | [1][6] |

II. Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol details a well-documented method for the synthesis of this compound from phloroglucinol.

Diagram 1: Synthetic Workflow```dot

digraph "Synthesis_Workflow" { graph [fontname="Arial", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

Start [label="Phloroglucinol"]; Process [label="Catalytic Hydrogenation\n(H₂, 10% Ru/C, Isopropyl Alcohol)"]; End [label="Crude this compound"];

Start -> Process [label=" Reagents & Catalyst"]; Process -> End [label=" Reaction Completion & Work-up"]; }

Caption: Standard workflow for the purification of a solid organic compound.

Step-by-Step Purification Procedure

Materials and Equipment:

-

Crude this compound

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and vacuum flask

-

Filter paper

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with stirring. Continue to add the solvent portion-wise until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration by passing the solution through a fluted filter paper in a pre-heated funnel. This step prevents premature crystallization of the product in the funnel.

-

Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals thoroughly. This can be done by air-drying on the filter paper, followed by placing them in a drying oven at a moderate temperature (e.g., 60-80 °C, well below the melting point) or in a vacuum desiccator.

V. Characterization and Quality Control

To confirm the identity and purity of the final product, standard analytical techniques should be employed.

-

Melting Point Analysis: A sharp melting point close to the literature value (~245 °C) is a strong indicator of high purity. [1][2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the cyclohexane backbone and the presence of the hydroxyl groups. [7]* High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and, with the use of appropriate columns (e.g., chiral stationary phases), for separating and quantifying different stereoisomers. [1] By following these detailed synthesis and purification protocols, researchers can reliably produce high-purity this compound suitable for demanding applications in research and development.

References

An In-Depth Technical Guide to the Biological Activity of 1,3,5-Cyclohexanetriol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with 1,3,5-Cyclohexanetriol and its derivatives. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides actionable protocols, and contextualizes the therapeutic potential of this versatile chemical scaffold.

I. Introduction: The Understated Potential of a Simple Polyol

This compound, a polyol with the chemical formula C₆H₁₂O₃, is a structurally simple yet chemically nuanced molecule.[1] It exists as two primary stereoisomers, cis and trans, a feature that is critical to its utility as a chiral building block in synthetic chemistry.[1] While its direct biological activity is not extensively documented in high-impact literature, its significance lies in its roles as a versatile precursor for functional materials, a chiral scaffold for enantiopure synthesis, and a building block in supramolecular chemistry.[1] Its non-toxic nature and sweet taste have also led to its investigation as a sweetening agent and an excipient in pharmaceutical formulations to enhance drug solubility.[1]

The true biological potential, however, appears to be unlocked in its derivatives. By functionalizing the hydroxyl groups of the cyclohexane ring, a diverse array of compounds with significant therapeutic promise has been synthesized and investigated. This guide will explore both the foundational properties of the parent molecule and the exciting therapeutic avenues opened up by its derivatives, with a particular focus on their anticancer activities.

II. Physicochemical Properties and Synthesis

A. Physicochemical Characteristics of this compound

This compound is a colorless crystalline solid with a melting point of approximately 245°C.[1] It is soluble in water, ethanol, and methanol.[1] The arrangement of its three hydroxyl groups on the cyclohexane ring allows for a variety of stereoisomers, with the cis,cis-isomer being of particular interest in certain applications.

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Melting Point | ~245 °C |

| Appearance | Colorless crystalline solid |

| Solubility | Water, Ethanol, Methanol |

B. Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the hydrogenation of phloroglucinol.

This protocol describes the synthesis of this compound via the catalytic hydrogenation of phloroglucinol.

Materials:

-

Phloroglucinol

-

10% Ruthenium on Carbon (Ru/C) catalyst

-

Isopropyl alcohol

-

Hydrogen gas

-

High-pressure autoclave reactor

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave reactor, dissolve phloroglucinol in isopropyl alcohol.

-

Add the 10% Ru/C catalyst to the solution. The catalyst loading is typically around 5-10% by weight relative to the phloroglucinol.

-

Seal the reactor and purge it with hydrogen gas several times to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 7600 Torr).

-

Heat the reactor to the reaction temperature (e.g., 120°C) with constant stirring.

-

Maintain the reaction for the specified duration (e.g., 24 hours), monitoring the hydrogen uptake to gauge the reaction progress.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Ru/C catalyst.

-

Wash the catalyst on the filter with a small amount of isopropyl alcohol to recover any adsorbed product.

-

Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to yield pure this compound.

Diagram: Synthesis of this compound

Caption: Catalytic hydrogenation of phloroglucinol.

III. Biological Activities of this compound Derivatives

The true therapeutic interest in this chemical family lies in the biological activities of its derivatives. By modifying the core this compound or the related cyclohexane-1,3-dione scaffold, researchers have developed potent anticancer agents.

A. Anticancer Activity of Cyclohexane-1,3-dione Derivatives

A significant body of research has focused on the synthesis and evaluation of cyclohexane-1,3-dione derivatives as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and migration. Aberrant RTK signaling is a hallmark of many cancers.

One of the key targets for these derivatives is the c-Met receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes tumor growth, angiogenesis, and metastasis.[2][3]

Diagram: Simplified c-Met Signaling Pathway

Caption: Key downstream pathways of c-Met activation.

A key synthetic strategy involves the reaction of cyclohexane-1,3-dione with various electrophiles and nucleophiles to generate a library of derivatives for biological screening. One notable example is the synthesis of tetrahydrobenzo[b]thiophene derivatives.

This protocol outlines a multi-step synthesis of a potent c-Met kinase inhibitor.

Materials:

-

Cyclohexane-1,3-dione

-

3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride

-

Appropriate solvents (e.g., ethanol, acetic acid)

-

Base (e.g., sodium acetate)

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Step 1: Synthesis of the diazonium salt (if not commercially available). This typically involves the diazotization of an appropriate aminothiophene precursor.

-

Step 2: Coupling reaction. Dissolve cyclohexane-1,3-dione in a suitable solvent such as ethanol.

-

Add a solution of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride dropwise to the cyclohexane-1,3-dione solution with stirring at a controlled temperature (often cooled in an ice bath).

-

Add a base, such as sodium acetate, to facilitate the coupling reaction.

-

Continue stirring the reaction mixture for a specified period to ensure complete reaction.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

Diagram: Synthesis of a Tetrahydrobenzo[b]thiophene Derivative

Caption: Synthesis of a c-Met inhibitor precursor.

B. Quantitative Analysis of Anticancer Activity

The anticancer activity of these derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |

| Derivative A | Tetrahydrobenzo[b]thiophene | A549 (Lung) | 0.24 |

| Derivative B | Tetrahydrobenzo[b]thiophene | H460 (Lung) | 0.52 |

| Derivative C | Tetrahydrobenzo[b]thiophene | HT-29 (Colon) | 1.15 |

| Derivative D | 1,2,4-Triazine | MKN-45 (Gastric) | 0.88 |

| Derivative E | 1,2,4-Triazine | U87MG (Glioblastoma) | 2.31 |

Note: The data presented here is a representative compilation from various sources and should be used for illustrative purposes.

IV. Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a variety of in vitro assays can be employed.

A. Cytotoxicity and Antiproliferative Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds (this compound and its derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[1][9][10][11][12]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds

-

Trichloroacetic acid (TCA) solution (50% w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader

Procedure:

-

Seed and treat cells as described in the MTT assay protocol.

-

After the incubation period, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates four times with slow-running tap water and allow them to air-dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Diagram: Workflow for In Vitro Cytotoxicity Screening

Caption: General workflow for cytotoxicity assays.

B. Drug Solubility Enhancement Assay

This compound can be investigated for its ability to enhance the solubility of poorly water-soluble drugs, a property it shares with cyclodextrins. A phase solubility study is a common method to evaluate this.

This protocol is adapted from methods used for cyclodextrins and can be applied to assess the solubilizing effect of this compound.[1][2][9][11][13]

Materials:

-

Poorly water-soluble drug of interest

-

This compound

-

Distilled water or a suitable buffer solution

-

Vials with screw caps

-

Shaking water bath or orbital shaker

-

Filtration system (e.g., 0.45 µm syringe filters)

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a series of aqueous solutions with increasing concentrations of this compound.

-

Add an excess amount of the poorly water-soluble drug to each vial containing the this compound solutions.

-

Seal the vials and place them in a shaking water bath set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the suspensions to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.

-

Dilute the filtered samples appropriately with the mobile phase or a suitable solvent.

-

Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the solubility of the drug (Y-axis) against the concentration of this compound (X-axis) to generate a phase solubility diagram.

-

Analyze the diagram to determine the type of complexation and the stability constant.

V. Conclusion and Future Directions

This compound, while possessing modest direct biological activity, serves as a valuable and versatile scaffold in medicinal chemistry. Its derivatives, particularly those based on the cyclohexane-1,3-dione core, have demonstrated significant potential as anticancer agents, with c-Met kinase being a prominent target. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical class further.

Future research should focus on:

-

Expanding the diversity of derivatives: Synthesizing and screening a wider range of this compound derivatives to identify novel compounds with improved potency and selectivity against various biological targets.

-

Investigating mechanisms of action: Delving deeper into the molecular mechanisms by which these derivatives exert their biological effects, including the identification of additional cellular targets and signaling pathways.

-

In vivo studies: Progressing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploring other therapeutic areas: Investigating the potential of this compound derivatives for the treatment of other diseases, such as inflammatory disorders and infectious diseases.

By leveraging the synthetic tractability and favorable physicochemical properties of the this compound scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents for a range of unmet medical needs.

VI. References

-

This compound | 13314-30-2 - Smolecule. (2023, July 17). Retrieved from --INVALID-LINK--

-

Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol. (2016, November 5). Retrieved from --INVALID-LINK--

-

Safety and Tolerability of c-MET Inhibitors in Cancer - PMC. (n.d.). Retrieved from --INVALID-LINK--

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. (n.d.). Retrieved from --INVALID-LINK--

-

Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. (n.d.). Retrieved from --INVALID-LINK--

-

Development of antibody-based c-Met inhibitors for targeted cancer therapy. (2015, February 9). Retrieved from --INVALID-LINK--

-

SRB assay for measuring target cell killing - Protocols.io. (2023, May 24). Retrieved from --INVALID-LINK--

-

The schematic diagram of HGF/c-MET signal transduction pathway - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from --INVALID-LINK--

-

c-Met inhibitor - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

-

A Comparative Guide to the Biological Activity of Cyclohexane Derivatives as Anticancer Agents - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

-

The schematic diagram of c-mesenchymal–epithelial transition (c-MET)... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

MTT assay protocol | Abcam. (n.d.). Retrieved from --INVALID-LINK--

-

MTT Cell Proliferation Assay - ATCC. (n.d.). Retrieved from --INVALID-LINK--

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from --INVALID-LINK--

-

c-Met inhibitors - PMC. (2013, April 8). Retrieved from --INVALID-LINK--

-

MTT Cell Assay Protocol. (n.d.). Retrieved from --INVALID-LINK--

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors | Request PDF. (n.d.). Retrieved from --INVALID-LINK--

-

c-MET activation signaling pathways. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (n.d.). Retrieved from --INVALID-LINK--

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach | ACS Omega. (n.d.). Retrieved from --INVALID-LINK--

-

c-Met inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from --INVALID-LINK--

-

Figure 2 from An overview of the c-MET signaling pathway - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. (n.d.). Retrieved from --INVALID-LINK--

-

An overview of the c-MET signaling pathway - PMC. (n.d.). Retrieved from --INVALID-LINK--

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC. (n.d.). Retrieved from --INVALID-LINK--

-

IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

This compound synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

-

phloroglucinol - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

-

cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). Retrieved from --INVALID-LINK--

-

(a) Chart comparing the IC50 values of the compounds for different cell... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). Retrieved from --INVALID-LINK--

-

Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin - Bohrium. (2022, March 10). Retrieved from --INVALID-LINK--

-

IC50 values of the test compounds against the three cancer cell lines. | Download Table. (n.d.). Retrieved from --INVALID-LINK--

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.). Retrieved from --INVALID-LINK--

-

Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16). Retrieved from --INVALID-LINK--

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

-

Phloroglucinol - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

-

Synthesis of 1,3,5-tribromo- and triiodophloroglucinol tris(triflates) | Request PDF. (n.d.). Retrieved from --INVALID-LINK--

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies | PDF [slideshare.net]

- 4. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential biological effects of 1,25-dihydroxyVitamin D3 on melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. mdpi.com [mdpi.com]

- 11. jpionline.org [jpionline.org]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Keto-Enol Tautomerism in 1,3,5-Trihydroxybenzene Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract